molecular formula C16H23N5O2 B6460261 2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine CAS No. 2548985-87-9

2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine

Cat. No.: B6460261
CAS No.: 2548985-87-9
M. Wt: 317.39 g/mol
InChI Key: PLERQJAPNWHLMM-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 5-methoxy group and a piperidin-4-yl-oxy moiety. The piperidine ring is further functionalized with a (1,3-dimethyl-1H-pyrazol-4-yl)methyl group. The 1,3-dimethylpyrazole substituent enhances metabolic stability by reducing oxidative degradation, while the methoxy group may improve solubility and binding affinity .

Properties

IUPAC Name

2-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]oxy-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-12-13(10-20(2)19-12)11-21-6-4-14(5-7-21)23-16-17-8-15(22-3)9-18-16/h8-10,14H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLERQJAPNWHLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC(CC2)OC3=NC=C(C=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound shares core motifs with several derivatives reported in patents and synthetic studies. Key comparisons include:

Table 1: Structural Comparison of Piperidine-Oxy Pyrimidine/Pyrazine Derivatives
Compound Name/ID Core Structure Piperidine Substituent Bioactive Moieties Key Differences Reference
Target Compound 5-Methoxypyrimidine (1,3-Dimethyl-1H-pyrazol-4-yl)methyl Methoxy, pyrazole Reference compound
2-((1-((5-Methyl-3-propyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine (Compound 9) Pyrazine (5-Methyl-3-propyl-1H-pyrazol-4-yl)sulfonyl Sulfonyl, alkyl chain Sulfonyl vs. methyl; pyrazine vs. pyrimidine
Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate (CAS 1855899-46-5) Piperidin-4-yl acetate (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl Fluorine, sulfonyl, ester Fluorine substitution; ester linkage
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno-pyrimidine hybrid Phenyl-pyrazolo-pyrimidine Thiophene, phenyl Fused ring system vs. single pyrimidine
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide Piperidine-carboxamide (1,3-Dimethyl-1H-pyrazol-4-yl)methyl Pyridine, carboxamide Additional pyridine and carboxamide

Key Observations :

  • Sulfonyl vs.
  • Fluorine Substitution : The fluorine atom in CAS 1855899-46-5 enhances metabolic stability and lipophilicity, whereas the methoxy group in the target compound improves solubility.
  • Fused Ring Systems: Derivatives like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine exhibit extended π-conjugation, which may enhance binding to hydrophobic enzyme pockets.

Insights :

  • Lower yields (e.g., 20% for Compound 9 ) correlate with steric hindrance from bulky alkyl substituents.
  • High-purity (>95%) is consistently achieved via recrystallization or chromatography, as noted in and .

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogues:

  • Methoxy Group: The 5-methoxy pyrimidine moiety likely enhances water solubility compared to non-polar substituents (e.g., phenyl in ), improving oral bioavailability.
  • Piperidine Flexibility : The piperidine ring’s conformational flexibility may allow better target engagement than rigid bicyclic systems (e.g., pyrido[1,2-a]pyrimidin-4-one in ).
  • Sulfonyl vs. Methyl : Sulfonyl-containing derivatives (e.g., ) exhibit higher molecular weights (~300–350 g/mol) and logP values, suggesting increased membrane permeability but reduced solubility.

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